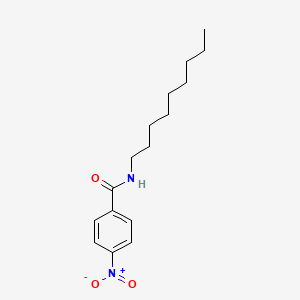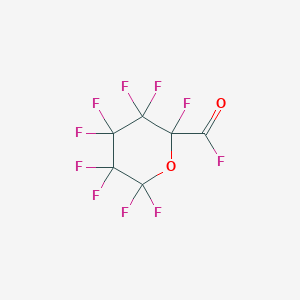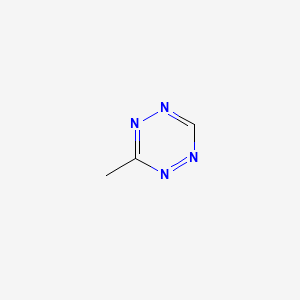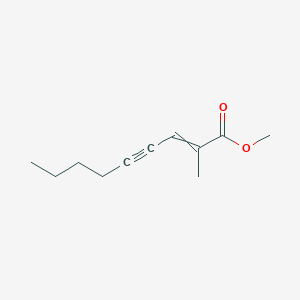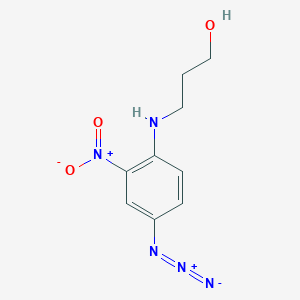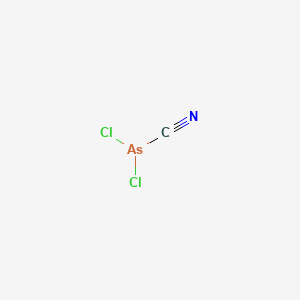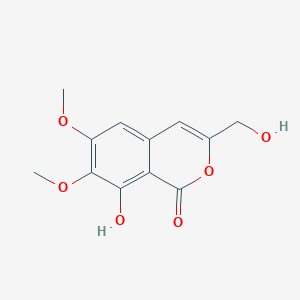
10-Methyltetracosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyltetracosane is a branched alkane hydrocarbon with the molecular formula C25H52 It is a derivative of tetracosane, featuring a methyl group attached to the tenth carbon atom in the chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyltetracosane typically involves the alkylation of tetracosane. One common method is the Friedel-Crafts alkylation, where tetracosane reacts with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques like distillation and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 10-Methyltetracosane, like other alkanes, is relatively inert due to the strong C-H and C-C bonds. it can undergo several types of reactions under specific conditions:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: Although less common, reduction reactions can occur, typically involving the hydrogenation of any unsaturated impurities.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: Primary alcohols, aldehydes, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkanes.
Aplicaciones Científicas De Investigación
10-Methyltetracosane has several applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of branched alkanes.
Biology: In entomology, it is studied for its role in insect communication, particularly as a cuticular hydrocarbon involved in mate recognition and other social behaviors.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases or conditions.
Industry: It is used in the formulation of lubricants and as a standard in analytical chemistry for calibrating instruments like gas chromatographs.
Mecanismo De Acción
The mechanism of action of 10-Methyltetracosane in biological systems involves its interaction with specific receptors or sensory neurons. For example, in insects, it acts as a pheromone, binding to olfactory and gustatory receptors, which then trigger a cascade of neural responses leading to behavioral changes. The molecular targets include olfactory receptor neurons that detect the hydrocarbon and initiate signal transduction pathways involving second messengers like cyclic AMP (cAMP).
Comparación Con Compuestos Similares
Tetracosane: The parent compound, a straight-chain alkane with 24 carbon atoms.
2-Methyltetracosane: Another branched isomer with the methyl group on the second carbon.
7-Tricosene: A related cuticular hydrocarbon with a double bond, often found in insect pheromone blends.
Uniqueness: 10-Methyltetracosane is unique due to its specific branching, which influences its physical properties and biological activity. The position of the methyl group can affect its volatility, melting point, and interaction with biological receptors, making it distinct from other isomers and related compounds.
Propiedades
Número CAS |
65820-50-0 |
|---|---|
Fórmula molecular |
C25H52 |
Peso molecular |
352.7 g/mol |
Nombre IUPAC |
10-methyltetracosane |
InChI |
InChI=1S/C25H52/c1-4-6-8-10-12-13-14-15-16-18-20-22-24-25(3)23-21-19-17-11-9-7-5-2/h25H,4-24H2,1-3H3 |
Clave InChI |
GFQCVCKEFHXROW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(C)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)


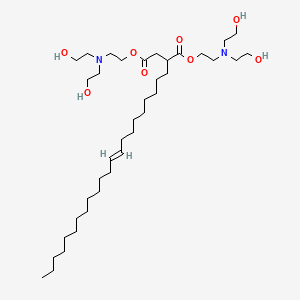
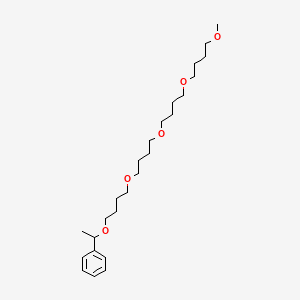
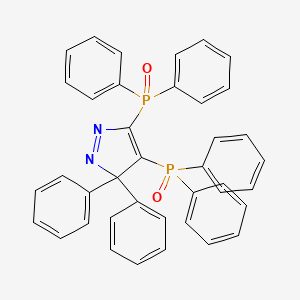
![fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene](/img/structure/B14485446.png)
